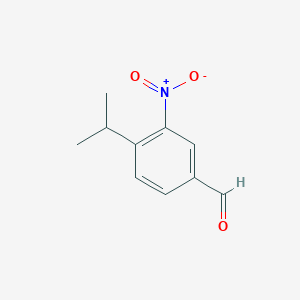

4-Isopropyl-3-nitrobenzaldehyde

Overview

Description

4-Isopropyl-3-nitrobenzaldehyde is an organic compound that is a derivative of benzaldehyde . It contains a nitro group (NO2) and an isopropyl group (CH(CH3)2) attached to the benzene ring .

Synthesis Analysis

The synthesis of substituted benzaldehydes, like 4-Isopropyl-3-nitrobenzaldehyde, can be achieved via a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .Molecular Structure Analysis

The molecular formula of 4-Isopropyl-3-nitrobenzaldehyde is C10H11NO3 . The structure of this compound includes a benzene ring with a nitro group and an isopropyl group attached . The molecular weight is 193.2 g/mol .Physical And Chemical Properties Analysis

4-Isopropyl-3-nitrobenzaldehyde is a solid compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 331.7±30.0 °C at 760 mmHg, and a flash point of 157.4±17.4 °C . It has 4 hydrogen bond acceptors and 3 freely rotating bonds .Scientific Research Applications

Medicinal Chemistry: Antinociceptive and Anti-inflammatory Agents

4-Isopropyl-3-nitrobenzaldehyde: can be utilized in the synthesis of nitro-porphyrins, which have shown promising antinociceptive and anti-inflammatory effects . These compounds could potentially lead to the development of new medications that manage pain and inflammation more effectively than current NSAIDs, with fewer side effects.

Organic Synthesis: Schiff Base Formation

This compound serves as a precursor in the formation of Schiff bases, which are created through the condensation of primary amines with carbonyl compounds . Schiff bases have a wide range of applications, including their use as ligands in coordination chemistry and as intermediates in organic synthesis.

Coordination Chemistry: Ligand for Metal Complexes

The nitro group of 4-Isopropyl-3-nitrobenzaldehyde can be reduced to an amino group, which can then act as a ligand to form coordination compounds with metals . These complexes are important in various fields, including catalysis and materials science.

Safety and Hazards

4-Isopropyl-3-nitrobenzaldehyde may pose certain hazards. It’s recommended to use personal protective equipment as required, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing . It’s also advised not to flush it into surface water or sanitary sewer system .

Mechanism of Action

Target of Action

Based on its structural similarity to other nitrobenzaldehydes, it can be inferred that it may interact with various enzymes and proteins within the cell .

Mode of Action

For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions are essentially irreversible as the adduct dehydrates .

Biochemical Pathways

For example, they can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways within the cell.

Pharmacokinetics

The nitro group in nitro compounds is known to have a high dipole moment, which can influence the compound’s solubility and therefore its bioavailability .

Result of Action

Nitro compounds can undergo various reactions that can potentially lead to changes in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-Isopropyl-3-nitrobenzaldehyde. For instance, the reactivity of nitro compounds can be influenced by the pH of the environment .

properties

IUPAC Name |

3-nitro-4-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(2)9-4-3-8(6-12)5-10(9)11(13)14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYAJVSQKPFUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363987 | |

| Record name | 3-Nitro-4-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropyl-3-nitrobenzaldehyde | |

CAS RN |

130766-91-5 | |

| Record name | 3-Nitro-4-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

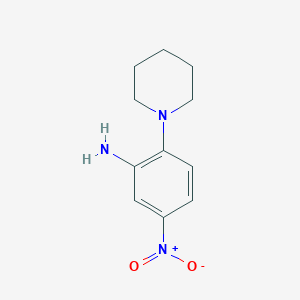

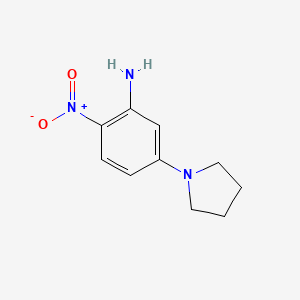

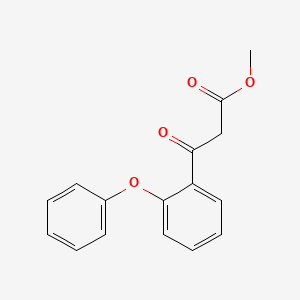

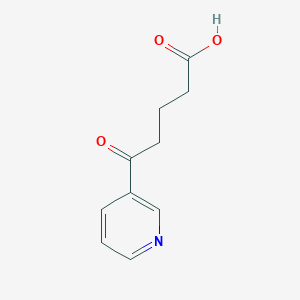

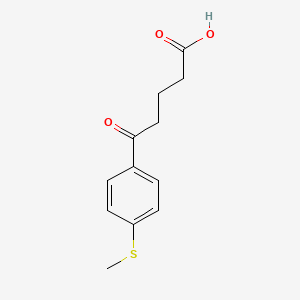

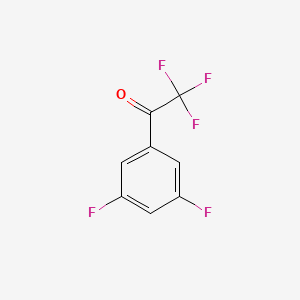

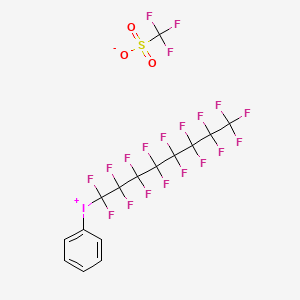

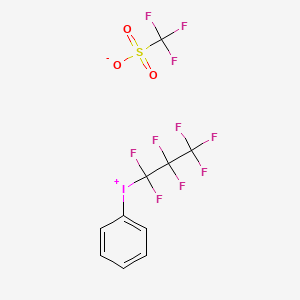

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.